molecular formula C13H17N3O4 B2437372 Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate CAS No. 952934-78-0

Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate

Cat. No.: B2437372
CAS No.: 952934-78-0
M. Wt: 279.296
InChI Key: OIJRLGDWFBHZPR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethyl ester group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate typically involves the reaction of 3-nitropyridine-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve the central nervous system.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitropyridine moiety may play a role in its biological activity, potentially involving interactions with enzymes or receptors that are critical for cellular functions .

Comparison with Similar Compounds

Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its applications and mechanism of action, highlighting its importance in the development of new therapeutic agents and materials.

Properties

IUPAC Name

ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)10-5-4-8-15(9-10)12-11(16(18)19)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJRLGDWFBHZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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